An In-depth Technical Guide to the Basic Properties of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
An In-depth Technical Guide to the Basic Properties of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a heterocyclic organic compound featuring a bicyclic structure composed of a fused pyridine and a dihydropyrrole ring. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. Understanding the basic properties of this core structure is fundamental for designing and synthesizing novel derivatives with desired pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the basicity of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, methods for its determination, and its relevance in the context of drug discovery, particularly concerning its analogs that have been identified as kinase inhibitors.
Core Physicochemical and Basic Properties
The basicity of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a critical parameter influencing its solubility, membrane permeability, and interaction with biological targets. The structure incorporates two nitrogen atoms with distinct electronic environments: one in the aromatic pyridine ring and the other in the saturated pyrrolidine-like ring. The lone pair of electrons on the pyridine nitrogen is located in an sp2 hybrid orbital in the plane of the ring and is not involved in the aromatic system, making it available for protonation.[1] The nitrogen in the dihydropyrrole ring is sp3 hybridized, and its lone pair is also readily available for protonation.
The overall basicity of the molecule is a composite of the contributions from both nitrogen atoms. Generally, the nitrogen in the saturated ring is expected to be more basic than the pyridine nitrogen. For comparison, the pKa of pyrrolidine is approximately 11.3, while the pKa of pyridine is 5.2.[1][2] This significant difference is attributed to the hybridization of the nitrogen atoms; the sp3 hybridized nitrogen of pyrrolidine holds its lone pair less tightly than the sp2 hybridized nitrogen of pyridine.[2]
Quantitative Data on Basicity
| Compound | Predicted pKa (± 0.20) | Source |
| 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | 6.68 | --INVALID-LINK--[3] |
This predicted pKa suggests that 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a moderately basic compound.
Experimental Protocols for Basicity Determination
The determination of the acid dissociation constant (pKa) is crucial for characterizing the basicity of a compound. Several robust experimental methods can be employed for this purpose, with UV-Vis spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy being two of the most common and reliable techniques for heterocyclic amines.
pKa Determination by UV-Vis Spectrophotometry
This method is applicable if the compound possesses a chromophore close to the ionization center, leading to a change in the UV-Vis spectrum upon protonation.[4]
Principle: The absorbance of the compound at a specific wavelength is measured across a range of pH values. The pKa is then determined from the inflection point of the resulting sigmoidal curve of absorbance versus pH.[5]
Methodology:
-
Preparation of Buffer Solutions: A series of buffer solutions with known pH values and constant ionic strength (e.g., 0.1 M) are prepared to cover a range of approximately 2 pH units above and below the estimated pKa.[4]
-
Preparation of Stock Solution: A stock solution of the compound (e.g., 10 mM) is prepared in a suitable solvent, such as DMSO.[4]
-
Sample Preparation: A fixed amount of the stock solution is added to each buffer solution in a 96-well microtiter plate or individual cuvettes. The final concentration of the organic solvent should be kept low (e.g., ≤2% v/v) to minimize its effect on the pKa value.[4]
-
UV-Vis Spectra Acquisition: The UV-Vis spectra of the compound in each buffer are recorded over a suitable wavelength range (e.g., 230–500 nm).[4]
-
Data Analysis: The absorbance at one or more wavelengths where a significant change is observed upon ionization is plotted against the pH. The pKa value is determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at the midpoint of the transition.[6][7]
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
pKa Determination by NMR Spectroscopy
NMR spectroscopy is another powerful technique for pKa determination, based on the principle that the chemical shifts of nuclei near an ionizable center are sensitive to the protonation state.[8]
Principle: The chemical shifts of specific protons (or other NMR-active nuclei like ¹³C) in the molecule are monitored as a function of pH. The pKa is the pH at which the chemical shift is halfway between the values for the fully protonated and deprotonated species.[8]
Methodology:
-
Sample Preparation: A solution of the compound is prepared in a suitable solvent, typically D₂O. A series of samples are prepared at different pD values (the pH equivalent in D₂O) by adding small amounts of DCl or NaOD.[9]
-
NMR Spectra Acquisition: ¹H NMR (or other relevant nuclei) spectra are recorded for each sample. It is crucial to maintain a constant temperature throughout the experiments.
-
Data Analysis: The chemical shift of one or more protons that show a significant change upon protonation is plotted against the pD. The resulting data points form a sigmoidal curve.
-
pKa Calculation: The pKa is determined from the inflection point of this curve. The pD values can be converted to pH values using the relationship: pH = pD - 0.40.[9]
Relevance in Drug Development and Signaling Pathways
The pyrrolopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. While there is no specific signaling pathway directly attributed to 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine itself in the current literature, derivatives of the isomeric 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine have been identified as potent inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a crucial enzyme in the DNA Damage Response (DDR) pathway, which is activated by replication stress and DNA damage.[10]
Inhibition of the ATR signaling pathway is a promising strategy in cancer therapy. Many cancer cells have defects in their DNA damage response, making them more reliant on the ATR pathway for survival.[11] Therefore, inhibiting ATR can selectively kill cancer cells, a concept known as synthetic lethality.
The ATR Signaling Pathway
The ATR signaling pathway is initiated by the recognition of single-stranded DNA (ssDNA) that forms at sites of DNA damage or stalled replication forks.[12]
Key steps in the ATR pathway:
-
Sensing Damage: Replication Protein A (RPA) coats the exposed ssDNA.
-
ATR Recruitment: The ATR-ATRIP complex is recruited to the RPA-coated ssDNA.[12][13]
-
ATR Activation: The protein TOPBP1, recruited independently, activates the kinase function of ATR.[13]
-
Signal Transduction: Activated ATR phosphorylates a multitude of downstream substrates, most notably the checkpoint kinase 1 (Chk1).[10][12]
-
Cellular Response: Phosphorylated Chk1, in turn, phosphorylates other effector proteins, leading to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair.[10]
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 6. ijper.org [ijper.org]
- 7. pharmaguru.co [pharmaguru.co]
- 8. pKa determination by ¹H NMR spectroscopy - an old methodology revisited. [folia.unifr.ch]
- 9. mdpi.com [mdpi.com]
- 10. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. journals.biologists.com [journals.biologists.com]
- 13. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
![General structure of pyrrolo[3,4-b]pyridin-5-ones for anticancer activity](https://i.imgur.com/example.png)
![General structure of pyrrolo[3,4-b]pyridin-7(6H)-ones for MCH-R1 antagonist activity](https://i.imgur.com/example2.png)
